

Unraveling KL140061A-d4: A Technical Guide to a Novel Anti-HIV Agent

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Compound of Interest

Compound Name: **KL140061A-d4**

Cat. No.: **B12407553**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the identity, primary function, and mechanism of action of the research compound initially identified as **KL140061A-d4**. Our investigation reveals this compound to be a deuterated form of KP-1461, a prodrug for the novel anti-HIV agent KP-1212. The primary function of KP-1212 in research is to act as a viral mutagen, a groundbreaking approach to antiretroviral therapy that aims to induce "lethal mutagenesis" in HIV.

Core Compound Identification and Function

Initial inquiries into "**KL140061A-d4**" did not yield direct results. However, analysis of the nomenclature, particularly the "-d4" suffix, suggested a deuterated form of a parent compound. Subsequent research identified the parent compound as KP-1461.

KP-1461 is a prodrug that, once administered, metabolizes into its active form, KP-1212 (also known as 5,6-dihydro-5-aza-2'-deoxycytidine). Unlike conventional antiretroviral drugs that inhibit viral replication, KP-1212 is designed to be incorporated into the replicating HIV genome by the viral reverse transcriptase. Its unique chemical structure causes it to be a poor substrate for human DNA polymerases, thereby minimizing effects on the host's DNA[1].

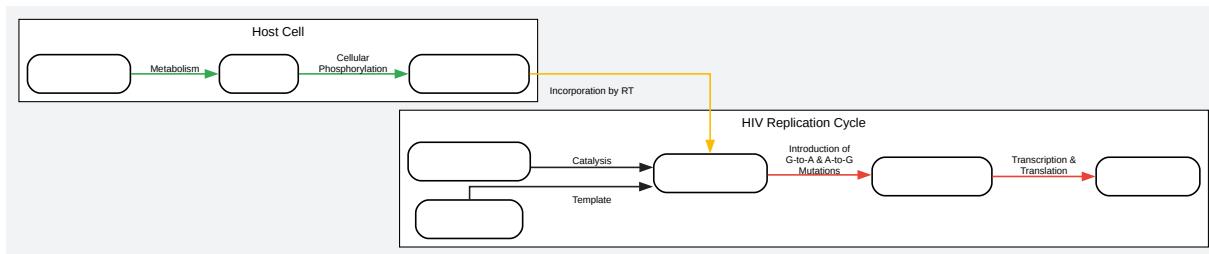
The primary research function of KP-1212 is to serve as a viral decay accelerator. It achieves this by increasing the natural mutation rate of HIV beyond a sustainable threshold, leading to a cascade of non-viable viral progeny and eventual collapse of the viral population[2].

Mechanism of Action: Lethal Mutagenesis via Tautomerism

The mutagenic properties of KP-1212 stem from its ability to exist in multiple tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of KP-1212, its nucleobase can exist in different forms, allowing it to ambiguously base-pair with both guanine (G) and adenine (A) during reverse transcription.

This tautomeric flexibility leads to the incorporation of incorrect nucleotides into the newly synthesized viral DNA. Specifically, KP-1212 primarily induces G-to-A and A-to-G transition mutations[3]. The accumulation of these mutations across the viral genome with each replication cycle eventually leads to an "error catastrophe," rendering the virus non-infectious[4].

The following diagram illustrates the proposed mechanism of action:



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Figure 1: Mechanism of Action of KP-1461/KP-1212.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from preclinical and clinical studies of KP-1461 and KP-1212.

Table 1: In Vitro Anti-HIV Activity of KP-1212

Parameter	Value	Cell Line	HIV Strain	Reference
EC50	10 nmol·L-1	-	-	[5]

EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.

Table 2: Pharmacokinetic Parameters of KP-1461 and KP-1212 in Humans (Phase I/II Trials)

Parameter	KP-1461	KP-1212	Study Population	Reference
Half-life (t _{1/2})	1.5 h	-	HIV-infected	[2]
Trough Concentration (C _{min})	89 - 134 ng/mL	34 - 55 ng/mL	HIV-infected	[2][6]

Pharmacokinetic parameters were determined following administration of KP-1461.

Table 3: Mutation Frequency in HIV-1 Genome from Clinical Trial Participants

Mutation Type	Observation	p-value	Treatment Duration	Reference
Private Mutations	Increased vs. controls	0.038	56 days	[3][4]
Private Mutations	Increased vs. controls	0.002	124 days	[3][4]
A-to-G and G-to-A	Excess observed	0.01	-	[3]
T-to-C and C-to-T	Lesser excess observed	0.09	-	[3]

Data from a Phase II clinical trial of KP-1461 in HIV-1 infected individuals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of KP-1461 and KP-1212.

Protocol 1: In Vitro Anti-HIV Activity Assay (General)

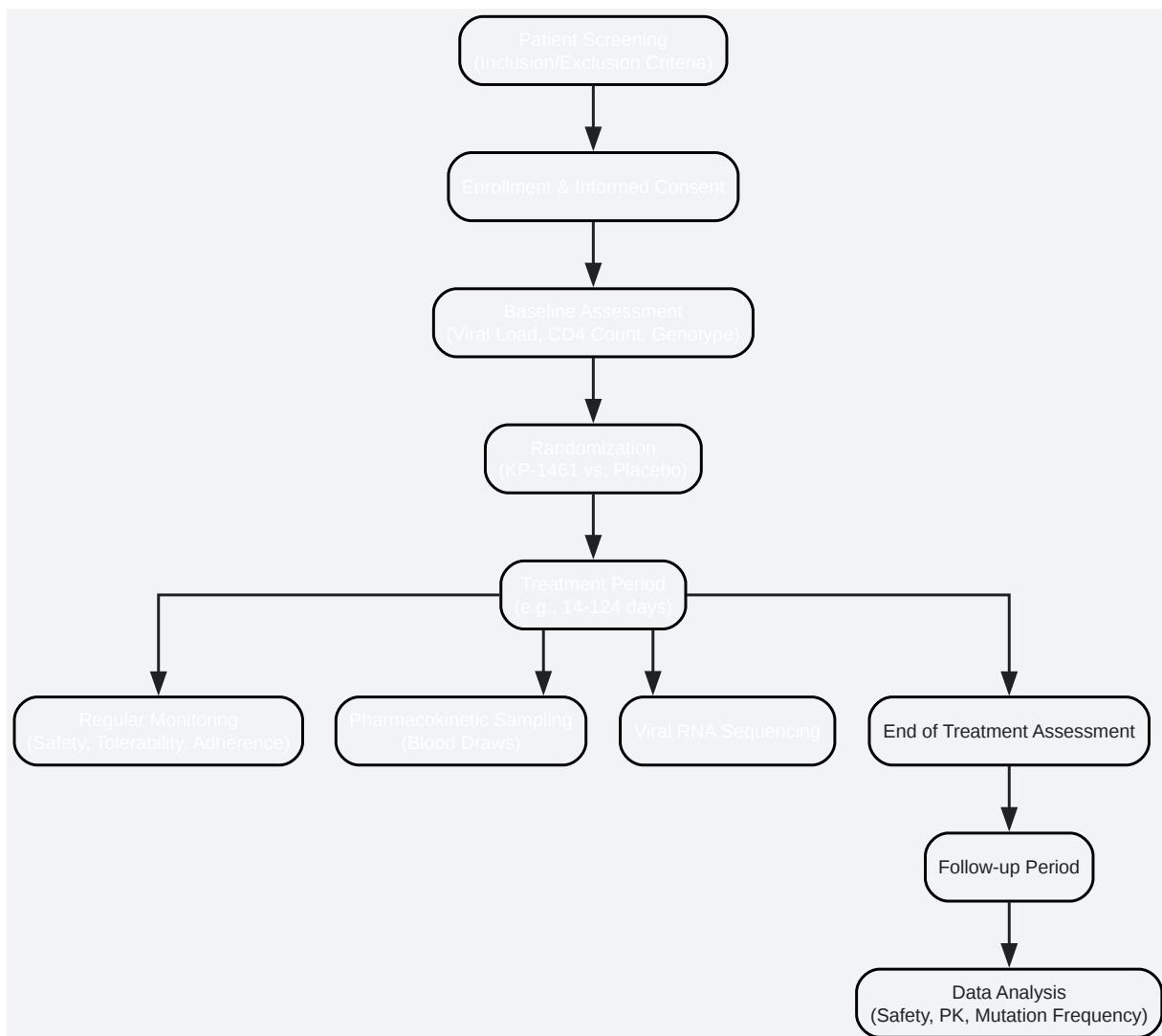
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of an antiviral compound.

- Cell Culture: C8166 cells, a human T-cell line, are cultured in an appropriate medium.
- Virus Infection: Cells are infected with a known multiplicity of infection (M.O.I.) of an HIV-1 laboratory strain.
- Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., KP-1212) or a vehicle control (DMSO).
- Incubation: The treated and infected cells are incubated for a set period, typically 72 hours.
- Assessment of Cytopathic Effect (CPE): The extent of virus-induced cell death (CPE) is observed and quantified using light microscopy.

- Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

Protocol 2: Clinical Trial Protocol for KP-1461 (Phase I/II Overview)

This provides a general workflow for the initial clinical evaluation of KP-1461.



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Figure 2: Generalized Clinical Trial Workflow for KP-1461.

Phase I Studies (e.g., NCT00129194): These studies were typically double-blind, placebo-controlled, and involved single or escalating doses in both non-HIV-infected and highly

antiretroviral-experienced HIV-infected adults. The primary objectives were to assess safety and tolerability, with secondary objectives including pharmacokinetic analysis[7][8].

Phase IIa "Mechanism Validation" Study (e.g., NCT00504452): This was an open-label, single-arm, multicenter study to evaluate the safety, tolerability, and efficacy of KP-1461 as monotherapy in antiretroviral-experienced, HIV-1-infected subjects over a longer duration (e.g., 124 days). The primary endpoint was safety and tolerability, while secondary endpoints included virologic and immunologic efficacy.

Protocol 3: Determination of Tautomeric Forms by 2D IR Spectroscopy (Conceptual)

- Sample Preparation: A solution of KP-1212 is prepared in a suitable solvent, often D₂O to minimize interference from water's vibrational modes.
- Spectroscopic Measurement: Two-dimensional infrared (2D IR) spectroscopy is employed. This technique uses a series of ultrashort infrared laser pulses to excite the molecules and measure the vibrational couplings between different chemical bonds.
- Data Analysis: The resulting 2D IR spectrum shows cross-peaks that indicate which vibrational modes are coupled. The patterns of these cross-peaks are unique to specific tautomeric forms.
- Interpretation: By analyzing the cross-peak patterns, researchers can identify and quantify the different tautomers of KP-1212 present in the solution under physiological conditions. This method provides direct evidence for the existence of the multiple tautomers responsible for its mutagenic activity.

Conclusion

KL140061A-d4 is a deuterated analog of KP-1461, a prodrug for the innovative anti-HIV agent KP-1212. The primary function of KP-1212 in research is to induce lethal mutagenesis in HIV by leveraging its unique tautomeric properties to introduce errors during reverse transcription. While clinical trials have demonstrated the safety of KP-1461 and validated its mechanism of action by showing an altered mutation spectrum in HIV from treated individuals, they did not show a reduction in viral load in the short term. Further research and development of this novel

therapeutic approach are warranted to explore its full potential in the long-term management of HIV infection.

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